
Phenol-amido-C1-PEG3-N3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenol-amido-C1-PEG3-N3 is synthesized through a series of chemical reactions involving the introduction of an azide group to a PEG-based linker. The synthesis typically involves the following steps:
Formation of the PEG Linker: The PEG linker is synthesized by reacting polyethylene glycol with appropriate reagents to introduce functional groups.
Introduction of the Azide Group: The azide group is introduced through a reaction with sodium azide under suitable conditions
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as column chromatography and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol-amido-C1-PEG3-N3 undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction occurs with molecules containing alkyne groups.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO or BCN groups
Common Reagents and Conditions
CuAAc: Requires copper catalysts and alkyne-containing molecules.
Major Products Formed
The major products formed from these reactions are cycloaddition products, which are used in the synthesis of PROTACs and other complex molecules .
Applications De Recherche Scientifique
Phenol-amido-C1-PEG3-N3 has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are used to selectively degrade target proteins.
Biology: Employed in studies involving protein degradation and intracellular signaling pathways.
Medicine: Investigated for its potential in developing targeted therapies for various diseases.
Industry: Utilized in the production of advanced materials and chemical compounds .
Mécanisme D'action
Phenol-amido-C1-PEG3-N3 functions as a linker in PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins. The compound contains two different ligands connected by the linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This interaction forms a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein .
Comparaison Avec Des Composés Similaires
Phenol-amido-C1-PEG3-N3 is unique due to its PEG-based structure and azide group, which allows it to undergo specific cycloaddition reactions. Similar compounds include:
Phenol-amido-C2-PEG3-N3: Another PEG-based linker with a slightly different structure.
Phenol-amido-C3-PEG3-N3: A variant with an extended linker length.
Phenol-amido-C4-PEG3-N3: A compound with additional functional groups for enhanced reactivity
This compound stands out due to its specific applications in PROTAC synthesis and its ability to undergo both CuAAc and SPAAC reactions .
Propriétés
Formule moléculaire |
C14H20N4O5 |
|---|---|
Poids moléculaire |
324.33 g/mol |
Nom IUPAC |
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-(4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C14H20N4O5/c15-18-16-5-6-21-7-8-22-9-10-23-11-14(20)17-12-1-3-13(19)4-2-12/h1-4,19H,5-11H2,(H,17,20) |
Clé InChI |
UIVPCIQDQHNCCO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)COCCOCCOCCN=[N+]=[N-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


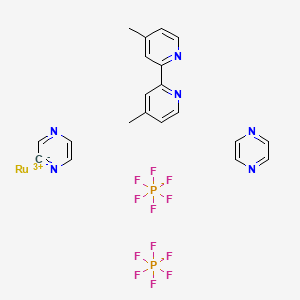
![[2-[(8S,10S,13S,14S,16R,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate](/img/structure/B11825405.png)

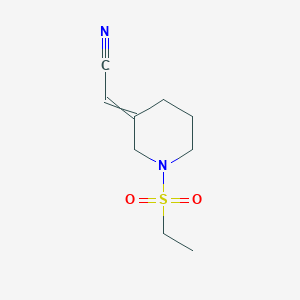


![(2R)-(2R)-2-(4-Hydroxyphenyl)glycyl-(2R)-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-(2R)-2-(4-hydroxyphenyl)glycyl-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]-glycine](/img/structure/B11825437.png)
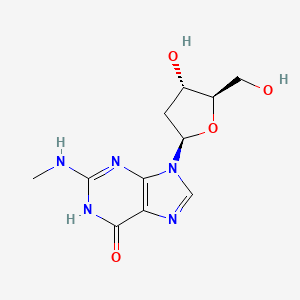
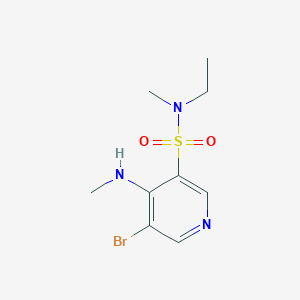

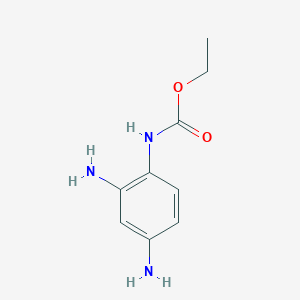
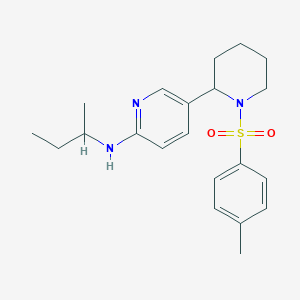
![3-bromo-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B11825472.png)
![2-[3-[5-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B11825474.png)
